

# Application Notes and Protocols: Gafquat 755N for Nanoparticle Coating and Functionalization

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Gafquat 755N**, chemically known as Polyquaternium-11, is a cationic copolymer of vinylpyrrolidone and dimethylaminoethyl methacrylate.[1] Its inherent positive charge and filmforming properties make it a compelling candidate for the surface modification of negatively charged nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or liposomes.[2][3] This surface coating can enhance nanoparticle stability, modulate drug release profiles, and facilitate the attachment of targeting ligands for site-specific drug delivery. These application notes provide detailed protocols for the coating and functionalization of nanoparticles using **Gafquat 755N**, along with methods for their characterization.

## Key Properties of Gafquat 755N (Polyquaternium-11)

**Gafquat 755N** is a viscous, water-soluble polymer known for forming clear, flexible, and non-tacky films.[1] Its cationic nature allows for strong electrostatic interactions with anionic surfaces. While extensively used in personal care products and deemed safe for topical applications, its biocompatibility for systemic administration in drug delivery requires thorough investigation.[4][5]

## **Experimental Protocols**



## Protocol 1: Coating of PLGA Nanoparticles with Gafquat 755N

This protocol describes the preparation of drug-loaded PLGA nanoparticles followed by surface coating with **Gafquat 755N** using a simple incubation method.

#### Materials:

- Poly(lactic-co-glycolic acid) (PLGA)
- Drug of choice (e.g., Doxorubicin)
- Dichloromethane (DCM) or Ethyl Acetate
- Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v)
- Gafquat 755N (Polyquaternium-11) solution (e.g., 0.1% w/v in deionized water)
- Deionized water
- · Magnetic stirrer
- Probe sonicator
- Centrifuge

#### Procedure:

• PLGA Nanoparticle Formulation (Oil-in-Water Emulsion Solvent Evaporation): a. Dissolve a specific amount of PLGA and the therapeutic drug in an organic solvent like dichloromethane. b. Add the organic phase to an aqueous solution of PVA while stirring to form a coarse emulsion. c. Sonicate the emulsion using a probe sonicator to reduce the droplet size and form a nanoemulsion. d. Stir the nanoemulsion overnight at room temperature to allow for the evaporation of the organic solvent, leading to the formation of solid PLGA nanoparticles.[6] e. Centrifuge the nanoparticle suspension to pellet the particles and wash them with deionized water to remove excess PVA and unencapsulated drug.



Gafquat 755N Coating: a. Resuspend the washed PLGA nanoparticles in deionized water. b.
Add the Gafquat 755N solution to the nanoparticle suspension dropwise while stirring. c.
Incubate the mixture for a defined period (e.g., 1-2 hours) at room temperature to allow for
the electrostatic adsorption of Gafquat 755N onto the nanoparticle surface. d. Centrifuge the
coated nanoparticles and wash them with deionized water to remove any unbound Gafquat
755N. e. Resuspend the final coated nanoparticles in a suitable buffer or deionized water for
characterization and further use.

Workflow for PLGA Nanoparticle Coating:



Click to download full resolution via product page

Workflow for Coating PLGA Nanoparticles with Gafquat 755N.

## Protocol 2: Functionalization of Gafquat 755N-Coated Nanoparticles with Folic Acid

This protocol outlines a method for conjugating folic acid to the surface of **Gafquat 755N**-coated nanoparticles for targeted drug delivery to cancer cells overexpressing the folate receptor.[7][8][9]

Materials:



- Gafquat 755N-coated nanoparticles
- Folic acid
- N-Hydroxysuccinimide (NHS)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Phosphate-buffered saline (PBS), pH 7.4
- Dialysis membrane

#### Procedure:

- Activation of Folic Acid: a. Dissolve folic acid in a suitable buffer (e.g., PBS). b. Add EDC and NHS to the folic acid solution to activate the carboxylic acid group. c. Stir the reaction mixture for a specified time (e.g., 1 hour) at room temperature in the dark.
- Conjugation to Nanoparticles: a. Add the activated folic acid solution to the suspension of
  Gafquat 755N-coated nanoparticles. b. Allow the reaction to proceed for several hours (e.g.,
  4-6 hours) at room temperature with gentle stirring. c. The activated carboxylic acid of folic
  acid will react with the amine groups present in the Gafquat 755N coating, forming a stable
  amide bond.
- Purification: a. Purify the functionalized nanoparticles by dialysis against deionized water to remove unreacted folic acid, EDC, and NHS. b. Collect the purified, functionalized nanoparticles for characterization and in vitro/in vivo studies.

Signaling Pathway for Folic Acid-Targeted Nanoparticle Uptake:





Click to download full resolution via product page

Folate Receptor-Mediated Endocytosis of Functionalized Nanoparticles.

## **Data Presentation**

The following tables summarize hypothetical characterization data for nanoparticles before and after coating with **Gafquat 755N**, and after functionalization with folic acid. This data is illustrative and would need to be confirmed experimentally.



Table 1: Physicochemical Properties of Nanoparticles

| Nanoparticle<br>Formulation      | Average Size (nm) | Polydispersity<br>Index (PDI) | Zeta Potential (mV) |
|----------------------------------|-------------------|-------------------------------|---------------------|
| Uncoated PLGA Nanoparticles      | 150 ± 5.2         | 0.15 ± 0.02                   | -25.3 ± 1.8         |
| Gafquat 755N-Coated<br>PLGA NP   | 175 ± 6.8         | 0.18 ± 0.03                   | +30.1 ± 2.5         |
| Folic Acid-<br>Functionalized NP | 180 ± 7.1         | 0.19 ± 0.03                   | +28.5 ± 2.1         |

Data are presented as mean  $\pm$  standard deviation (n=3).

The expected increase in size and the shift from a negative to a positive zeta potential upon coating with the cationic **Gafquat 755N** would confirm successful surface modification.[10] A slight increase in size and a minor change in zeta potential are anticipated after folic acid conjugation.

Table 2: Drug Loading and In Vitro Release

| Nanoparticle<br>Formulation    | Drug Loading (%) | Encapsulation Efficiency (%) | Cumulative<br>Release at 24h (%) |
|--------------------------------|------------------|------------------------------|----------------------------------|
| Uncoated PLGA<br>Nanoparticles | 5.2 ± 0.4        | 85.3 ± 3.1                   | 60.5 ± 4.2                       |
| Gafquat 755N-Coated<br>PLGA NP | 4.9 ± 0.3        | 81.5 ± 2.8                   | 45.2 ± 3.7                       |

Data are presented as mean  $\pm$  standard deviation (n=3).

The **Gafquat 755N** coating may slightly decrease the drug loading due to the additional processing step. The film-forming nature of **Gafquat 755N** is expected to provide a barrier to drug diffusion, resulting in a more sustained release profile.



## Conclusion

**Gafquat 755N** presents a promising polymer for the straightforward coating and functionalization of nanoparticles for drug delivery applications. Its cationic nature facilitates a simple and effective coating process on negatively charged nanoparticles, potentially enhancing their stability and providing a platform for further surface modification. The provided protocols offer a foundational framework for researchers to explore the potential of **Gafquat 755N** in developing novel nanomedicines. However, comprehensive in vitro and in vivo studies are essential to validate the efficacy and, most importantly, the biocompatibility of these systems for systemic administration.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Measuring Zeta Potential of Nanoparticles National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. POLYQUATERNIUM 11 Ataman Kimya [atamanchemicals.com]
- 3. specialchem.com [specialchem.com]
- 4. cir-safety.org [cir-safety.org]
- 5. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 6. plga nanoparticles prepared: Topics by Science.gov [science.gov]
- 7. Frontiers | PEGylation and folic-acid functionalization of cationic lipoplexes—Improved nucleic acid transfer into cancer cells [frontiersin.org]
- 8. Folic acid-Functionalized Nanoparticles for Enhanced Oral Drug Delivery PMC [pmc.ncbi.nlm.nih.gov]
- 9. Folic acid functionalized nanoparticles for enhanced oral drug delivery PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Independent effect of polymeric nanoparticle zeta potential/surface charge, on their cytotoxicity and affinity to cells PMC [pmc.ncbi.nlm.nih.gov]







• To cite this document: BenchChem. [Application Notes and Protocols: Gafquat 755N for Nanoparticle Coating and Functionalization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212068#using-gafquat-755n-for-nanoparticle-coating-and-functionalization]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com